molecular formula C11H17N B3371699 2-(2,4,6-Trimethylphenyl)ethanamine CAS No. 76935-65-4

2-(2,4,6-Trimethylphenyl)ethanamine

Cat. No.: B3371699
CAS No.: 76935-65-4
M. Wt: 163.26 g/mol
InChI Key: QUIIKTQSGAWIAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trimethylphenyl)ethanamine, also known as 2-(2,4,6-trimethylphenyl)ethan-1-amine, is an organic compound with the molecular formula C11H17N. It is a derivative of ethanamine where the ethyl group is substituted with a 2,4,6-trimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trimethylphenyl)ethanamine typically involves the alkylation of 2,4,6-trimethylphenyl derivatives with ethylamine. One common method is the reductive amination of 2,4,6-trimethylbenzaldehyde with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trimethylphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4,6-Trimethylphenyl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4,6-trimethylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial studies, it may disrupt cell membrane integrity or inhibit key metabolic enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trimethylphenyl)ethanol
  • 2-(2,4,6-Trimethylphenyl)acetaldehyde
  • 2-(2,4,6-Trimethylphenyl)acetic acid

Uniqueness

2-(2,4,6-Trimethylphenyl)ethanamine is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-(2,4,6-trimethylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIIKTQSGAWIAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00329127
Record name 2,4,6-TRIMETHYLPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76935-65-4
Record name 2,4,6-TRIMETHYLPHENETHYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00329127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4,6-Trimethylphenyl)ethanamine
Reactant of Route 2
2-(2,4,6-Trimethylphenyl)ethanamine
Reactant of Route 3
Reactant of Route 3
2-(2,4,6-Trimethylphenyl)ethanamine
Reactant of Route 4
Reactant of Route 4
2-(2,4,6-Trimethylphenyl)ethanamine
Reactant of Route 5
Reactant of Route 5
2-(2,4,6-Trimethylphenyl)ethanamine
Reactant of Route 6
Reactant of Route 6
2-(2,4,6-Trimethylphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.